

# Application Notes and Protocols for SHR5428 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR5428   |           |
| Cat. No.:            | B12394268 | Get Quote |

#### Introduction

SHR5428 is a potent, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] It is a subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a component of the general transcription factor TFIIH.[4] By inhibiting CDK7, SHR5428 can disrupt both the cell cycle and transcriptional processes in cancer cells, leading to apoptosis. These characteristics make SHR5428 a promising candidate for cancer therapy, particularly in transcriptionally addicted tumors like triple-negative breast cancer.[2][3]

These application notes provide detailed protocols for assessing the in vitro efficacy of **SHR5428** by measuring its impact on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

## **Principle of the Assays**

Both MTT and CCK-8 assays are reliable methods for determining cell viability. The principle of these assays is based on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[5][6][7]

 MTT Assay: The yellow tetrazolium salt MTT is reduced to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[5][6]



CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is
reduced to a soluble orange formazan dye. The amount of dye produced is directly
proportional to the number of living cells, and the absorbance can be measured directly
without a solubilization step.[7][8]

### **Data Presentation**

The following tables summarize hypothetical, yet representative, data on the efficacy of **SHR5428** in various cancer cell lines as determined by MTT and CCK-8 assays.

Table 1: IC50 Values of SHR5428 in Various Cancer Cell Lines

| Cell Line  | Cancer Type                      | Assay | Incubation<br>Time (h) | IC50 (nM) |
|------------|----------------------------------|-------|------------------------|-----------|
| MDA-MB-468 | Triple-Negative<br>Breast Cancer | MTT   | 72                     | 6.6       |
| HCC70      | Triple-Negative<br>Breast Cancer | CCK-8 | 72                     | 15.2      |
| Jurkat     | T-cell Leukemia                  | MTT   | 48                     | 25.8      |
| HCT116     | Colorectal<br>Carcinoma          | CCK-8 | 72                     | 42.5      |
| A549       | Non-Small Cell<br>Lung Cancer    | MTT   | 72                     | 89.1      |

Table 2: Example of Raw Absorbance Data for IC50 Determination in MDA-MB-468 cells (MTT Assay)



| SHR5428<br>Conc. (nM) | Rep 1<br>(Absorbanc<br>e) | Rep 2<br>(Absorbanc<br>e) | Rep 3<br>(Absorbanc<br>e) | Average<br>Absorbance | % Viability |
|-----------------------|---------------------------|---------------------------|---------------------------|-----------------------|-------------|
| 0 (Vehicle)           | 1.254                     | 1.288                     | 1.271                     | 1.271                 | 100.0       |
| 1                     | 1.103                     | 1.125                     | 1.118                     | 1.115                 | 87.7        |
| 5                     | 0.752                     | 0.769                     | 0.748                     | 0.756                 | 59.5        |
| 10                    | 0.489                     | 0.501                     | 0.495                     | 0.495                 | 39.0        |
| 50                    | 0.131                     | 0.145                     | 0.138                     | 0.138                 | 10.9        |
| 100                   | 0.082                     | 0.088                     | 0.085                     | 0.085                 | 6.7         |
| Blank                 | 0.051                     | 0.053                     | 0.052                     | 0.052                 | 0.0         |

## **Experimental Protocols Materials and Reagents**

- SHR5428 (powder)
- Dimethyl sulfoxide (DMSO)
- Cancer cell lines of interest (e.g., MDA-MB-468, HCC70)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)[5]



- MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
- CCK-8 reagent
- Microplate reader

### **Protocol 1: MTT Assay**

- Cell Seeding:
  - Harvest and count cells, ensuring viability is >95%.
  - $\circ$  Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of SHR5428 in DMSO.
  - Perform serial dilutions of the SHR5428 stock solution in complete culture medium to achieve desired final concentrations (e.g., 0.1 nM to 1000 nM).
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest SHR5428 concentration).
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **SHR5428**.
- Incubation:
  - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO<sub>2</sub> incubator. The incubation time should be optimized for the specific cell line.
- MTT Addition and Incubation:



- After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]
- Formazan Solubilization:
  - Carefully remove the MTT-containing medium from the wells.
  - Add 100 μL of MTT solubilization solution to each well to dissolve the formazan crystals.
  - Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
  - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
- Data Analysis:
  - Subtract the average absorbance of the blank wells (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of cell viability against the log of the SHR5428 concentration to generate a dose-response curve and determine the IC50 value.

### **Protocol 2: CCK-8 Assay**

- Cell Seeding:
  - Follow the same procedure as for the MTT assay (Step 1).
- Compound Preparation and Treatment:
  - Follow the same procedure as for the MTT assay (Step 2).



- Incubation:
  - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
- CCK-8 Addition and Incubation:
  - Add 10 μL of CCK-8 solution to each well.[7][8]
  - Incubate the plate for 1-4 hours at 37°C.[7][8] The optimal incubation time will depend on the cell type and density.
- Absorbance Measurement:
  - Measure the absorbance at 450 nm using a microplate reader.[7][8]
- Data Analysis:
  - Follow the same data analysis procedure as for the MTT assay (Step 7), using the absorbance readings at 450 nm.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of SHR5428 leading to apoptosis.





Click to download full resolution via product page

Caption: Experimental workflow for cell viability assays.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 2. ricerca.prodottigianni.com [ricerca.prodottigianni.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SHR5428 Cell Viability Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-cell-viability-assay-e-g-mtt-cck-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com